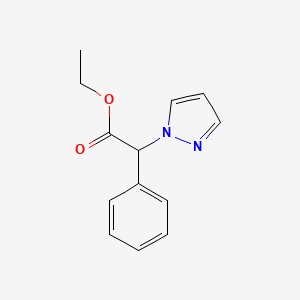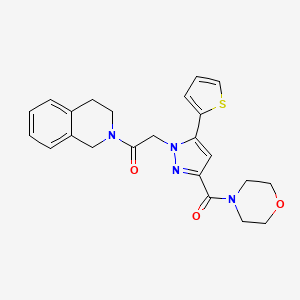
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Antibacterial Activity
A study focused on the molecular docking of novel synthesized pyrazole derivatives, including those structurally similar to the compound , revealed their potential antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. This research underscores the importance of such compounds in developing new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).
Synthesis and Antimicrobial Activity
Another research area involves the synthesis of new pyrazole derivatives containing various heterocyclic rings, such as the 2-methylquinoline system, and evaluating their antimicrobial efficacy. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Raju, Mahesh, Manjunath, & Venkata Ramana, 2016).
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds, including those involving isoquinoline and pyrazole rings, has led to the development of novel classes of compounds with potential applications in various fields, such as pharmaceuticals and materials science. These studies provide insights into the versatility of such compounds in chemical synthesis and their functional properties (Zaki, Radwan, & El-Dean, 2017).
Antituberculosis and Cytotoxicity Studies
The synthesis of 3-heteroarylthioquinoline derivatives and their evaluation for in vitro antituberculosis activity have identified specific compounds as highly active against Mycobacterium tuberculosis, with minimal cytotoxic effects on mammalian cells. This research highlights the therapeutic potential of such compounds in treating tuberculosis (Chitra et al., 2011).
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c28-22(26-8-7-17-4-1-2-5-18(17)15-26)16-27-20(21-6-3-13-31-21)14-19(24-27)23(29)25-9-11-30-12-10-25/h1-6,13-14H,7-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHQHWQWWBPBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=CC(=N3)C(=O)N4CCOCC4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2475678.png)


![2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2475681.png)
![1-(prop-2-yn-1-yl)-N-{2-[2-(trifluoromethyl)phenoxy]ethyl}piperidine-2-carboxamide](/img/structure/B2475682.png)
![(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2475683.png)
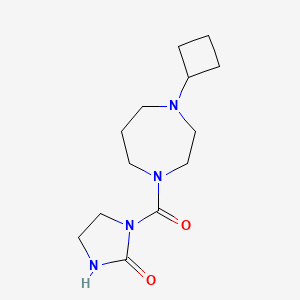
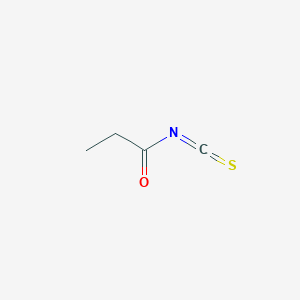
![2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate](/img/structure/B2475692.png)
![2,3-difluoro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B2475693.png)
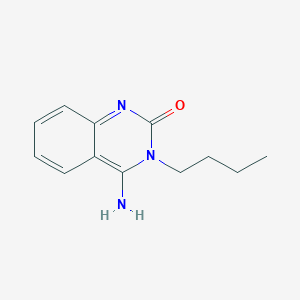
![2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2475697.png)
